

Synthesis and Characterization of 3-Cyanovinylcarbazole Phosphoramidite: A Technical Guide

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Compound of Interest		
Compound Name:	3-Cyanovinylcarbazole phosphoramidite	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 3-Cyanovinylcarbazole (CNVK) phosphoramidite, a critical reagent for the preparation of photoreactive oligonucleotides. This document details the synthetic pathway from the nucleoside precursor, outlines comprehensive characterization methodologies, and presents key quantitative data in a structured format. The included experimental protocols and workflow diagrams are intended to equip researchers with the necessary information for the successful preparation and validation of this important compound.

Introduction

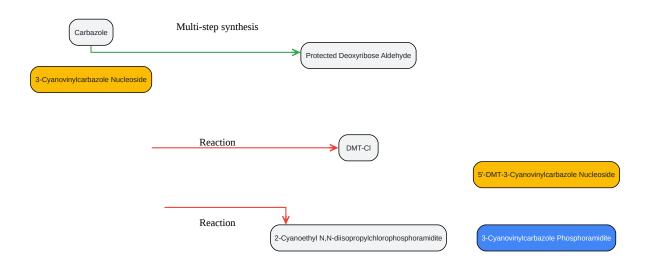
3-Cyanovinylcarbazole (CNVK) phosphoramidite is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The incorporated CNVK moiety enables ultrafast and reversible photo-cross-linking of the resulting oligonucleotide with a complementary DNA or RNA strand upon irradiation with UV light.[1][2] This property makes CNVK-modified oligonucleotides valuable tools in various research and drug development applications, including the study of nucleic acid interactions, target validation, and the development of photo-activatable therapeutic agents.



The core structure consists of a carbazole ring system linked to a deoxyribose sugar mimic, which is further functionalized with a dimethoxytrityl (DMT) protecting group at the 5'-position and a phosphoramidite moiety at the 3'-position. The phosphoramidite group allows for efficient coupling to the growing oligonucleotide chain during automated DNA synthesis.

Synthesis Pathway

The synthesis of **3-Cyanovinylcarbazole phosphoramidite** is a multi-step process that begins with the preparation of the 3-Cyanovinylcarbazole nucleoside. This is followed by the protection of the 5'-hydroxyl group and subsequent phosphitylation of the 3'-hydroxyl group.



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Caption: Synthetic pathway for **3-Cyanovinylcarbazole phosphoramidite**.

Experimental Protocols



Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-3-Cyanovinylcarbazole Nucleoside

A detailed protocol for the synthesis of the 3-Cyanovinylcarbazole nucleoside is not readily available in public literature, often being proprietary. However, a general approach involves the condensation of a carbazole precursor with a suitably protected deoxyribose derivative. Following the synthesis of the nucleoside, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to ensure selective reaction at the 3'-position during the subsequent phosphitylation step.

Representative Protocol for 5'-DMT Protection:

- Dissolve the 3-Cyanovinylcarbazole nucleoside in anhydrous pyridine.
- Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a slight molar excess.
- Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with methanol.
- Extract the product with an organic solvent (e.g., dichloromethane) and wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography to yield the 5'-DMT-protected nucleoside.

Synthesis of 3-Cyanovinylcarbazole Phosphoramidite

The final step is the phosphitylation of the 3'-hydroxyl group of the DMT-protected nucleoside.

Representative Protocol for Phosphitylation:

 Dry the 5'-DMT-3-Cyanovinylcarbazole nucleoside by co-evaporation with anhydrous acetonitrile.



- Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere.
- Add N,N-diisopropylethylamine (DIPEA) to the solution.
- Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the stirred solution at room temperature.
- Monitor the reaction by TLC or ³¹P NMR spectroscopy.
- Upon completion, quench the reaction with saturated sodium bicarbonate solution.
- Extract the product with dichloromethane, and wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash chromatography on silica gel pre-treated with triethylamine to afford the 3-Cyanovinylcarbazole phosphoramidite as a white foam.[3]

Characterization

Thorough characterization of the synthesized **3-Cyanovinylcarbazole phosphoramidite** is crucial to ensure its purity and identity before its use in oligonucleotide synthesis. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the target molecule.

- ¹H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of the carbazole, cyanovinyl, deoxyribose, DMT, and phosphoramidite moieties.
- ¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.



• ³¹P NMR: This is a critical technique for phosphoramidite characterization. The phosphorus atom in the phosphoramidite is chiral, leading to the presence of two diastereomers, which typically appear as two distinct signals in the ³¹P NMR spectrum.[4][5] The chemical shift of these signals is characteristic of phosphoramidites. A purity of >95% by ³¹P NMR is generally considered acceptable.[6]

Parameter	Expected Chemical Shift Range (ppm)	Notes
³¹ P NMR	140 - 155	Two diastereomeric signals are expected.[4][5]
¹ H NMR	5.0 - 6.4	Anomeric proton of the sugar moiety.[4]
6.8 - 8.2	Aromatic protons of carbazole and DMT groups.	
3.7 - 4.5	Protons of the deoxyribose ring.	
2.4 - 2.8	Protons of the cyanoethyl group.	_
1.0 - 1.3	Protons of the diisopropylamino group.	

Table 1: Expected NMR Data for 3-Cyanovinylcarbazole Phosphoramidite

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized phosphoramidite and to identify potential impurities. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

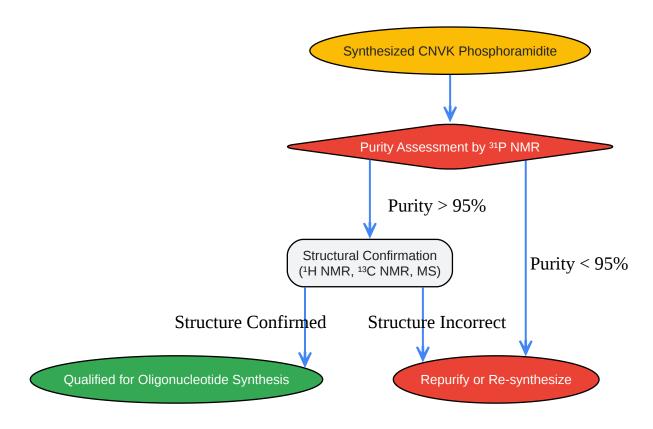
Parameter	Value	Reference
Molecular Formula	C50H53N4O6P	[7]
Molecular Weight	836.95 g/mol	[7]



Table 2: Molecular Properties of 3-Cyanovinylcarbazole Phosphoramidite

Workflow for Quality Control

A stringent quality control workflow is essential to ensure the reliability of the **3- Cyanovinylcarbazole phosphoramidite** for oligonucleotide synthesis.



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Caption: Quality control workflow for **3-Cyanovinylcarbazole phosphoramidite**.

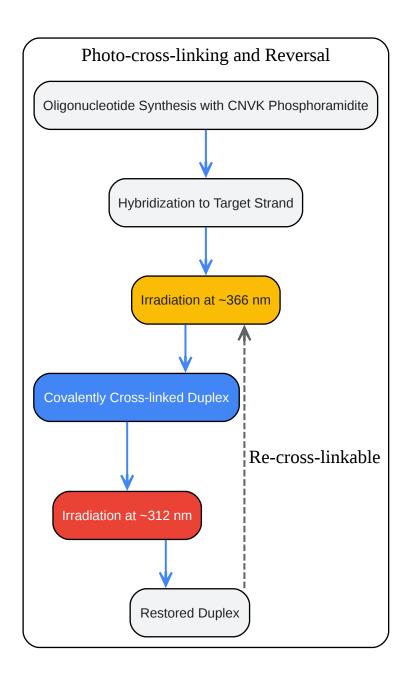
Application in Oligonucleotide Synthesis and Photocross-linking

3-Cyanovinylcarbazole phosphoramidite is incorporated into oligonucleotides using standard automated solid-phase DNA synthesis protocols. The coupling efficiency should be monitored during the synthesis.

Once the CNVK-modified oligonucleotide is synthesized, purified, and annealed to its complementary target strand, photo-cross-linking can be induced by irradiation with UV light at



a wavelength of approximately 366 nm.[2] This leads to the formation of a covalent bond between the cyanovinyl group of the CNVK and a pyrimidine base (thymine or cytosine) on the target strand. The cross-linking reaction is remarkably fast, often occurring within seconds.[2] An important feature of this photo-cross-linker is the reversibility of the covalent bond. The cross-link can be cleaved by irradiation at a different wavelength, typically around 312 nm, restoring the original unmodified duplex.[2][7]



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Caption: Workflow of photo-cross-linking and reversal using CNVK.

Storage and Handling

3-Cyanovinylcarbazole phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (e.g., argon) at low temperatures (-20°C is recommended) in a desiccated environment.[2][6] It is also light-sensitive and should be protected from light.[2][6]

Conclusion

The synthesis and characterization of **3-Cyanovinylcarbazole phosphoramidite** require careful execution and rigorous analytical control. This guide provides a comprehensive framework for researchers to prepare and validate this valuable reagent. The unique photophysical properties of the CNVK moiety offer powerful capabilities for investigating nucleic acid structure and function, with significant potential in the development of novel diagnostic and therapeutic strategies.

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